D2/D3 Receptor Binding Affinity: Amisulpride vs. Sulpiride and Sultopride
In a direct comparative in vitro binding study, amisulpride demonstrated the highest affinity among three structurally related substituted benzamides for both dopamine D2 and D3 receptors. Against the closest analog sulpiride, amisulpride showed 4.4-fold higher D2 affinity and 4.9-fold higher D3 affinity [1].
| Evidence Dimension | Dopamine D2 receptor affinity (IC50) and D3 receptor affinity (IC50) |
|---|---|
| Target Compound Data | D2 IC50 = 27 nM; D3 IC50 = 3.6 nM |
| Comparator Or Baseline | Sulpiride: D2 IC50 = 120 nM, D3 IC50 = 17.5 nM; Sultopride: D2 IC50 = 181 nM, D3 IC50 = 4.8 nM |
| Quantified Difference | Amisulpride vs. Sulpiride: 4.4-fold higher D2 affinity; 4.9-fold higher D3 affinity. Amisulpride vs. Sultopride: 6.7-fold higher D2 affinity; 1.3-fold higher D3 affinity. |
| Conditions | In vitro radioligand binding assays using human recombinant dopamine receptors |
Why This Matters
Higher receptor affinity at clinically relevant targets may translate to lower effective dosing requirements and reduced off-target binding, which can be a critical selection criterion for procurement in both research and clinical development settings.
- [1] Blomme A, Conraux L, Poirier P, et al. Amisulpride, Sultopride and Sulpiride: Comparison of Conformational and Physico-Chemical Properties. In: Progress in Drug Research. Springer US; 2000. View Source
